molecular formula C17H16N2O4S2 B2403578 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421523-02-5

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2403578
CAS No.: 1421523-02-5
M. Wt: 376.45
InChI Key: XISSYGFUMJTWLS-UHFFFAOYSA-N
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Description

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic heterocyclic compound intended for research and development purposes. This chemical features a benzothiazole core linked to a sulfonyl-substituted azetidine ring via an ether bond. The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities . Similarly, azetidine rings are valuable saturated heterocycles used in drug design to modulate properties like molecular conformation and solubility . The specific integration of these motifs suggests potential application as a pharmaceutical intermediate or a bioactive lead compound. Researchers may explore its utility in areas such as antimicrobial or antitubecular agent development, given the documented interest in novel heterocycles for these fields . The mechanism of action for this specific compound has not been elucidated and would be a primary subject of experimental investigation. As with any research compound, thorough profiling is necessary to determine its physicochemical properties, stability, and biological activity. This product is provided for non-human research applications strictly. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-22-14-7-3-5-9-16(14)25(20,21)19-10-12(11-19)23-17-18-13-6-2-4-8-15(13)24-17/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSYGFUMJTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more .

Mechanism of Action

The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(Azetidin-3-yl)benzo[d]thiazole HCl (C10H11ClN2S)

  • Structure : Lacks the 2-methoxyphenylsulfonyl group, simplifying the scaffold.
  • Properties : Molecular weight 226.72 g/mol; HCl salt enhances solubility.
  • Significance : Serves as a precursor for further functionalization (e.g., sulfonylation) to generate derivatives like the target compound .

2-((((trans)-2-Methylcyclopropyl)methyl)sulfonyl)benzo[d]thiazole (22)

  • Structure : Features a cyclopropane-substituted sulfonyl group instead of the 2-methoxyphenylsulfonyl-azetidine moiety.
  • Synthesis : Produced via Simmons–Smith cyclopropanation (83% yield) .
  • Physical Data : mp 84–86°C; spectral data (IR, NMR) align with sulfone-containing benzo[d]thiazoles .

Sulfonyl Group Variations

Triazole-Linked Sulfonyl Derivatives

  • Examples: 2-{[Fluoro(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methyl]sulfonyl}benzo[d]thiazole (3) 2-{Fluoro[1-(4-phenoxyphenyl)-1H-1,2,3-triazol-4-yl]methylsulfonyl}benzo[d]thiazole (5)
  • Synthesis : Click chemistry with azide precursors; yields up to 91% .
  • Key Data: Characterized by HRMS, ¹⁹F NMR, and X-ray crystallography.

Silyl-Protected Sulfonyl Derivatives

  • Example: (S)-2-((2-((tert-Butyldimethylsilyl)oxy)-3-phenoxypropyl)sulfonyl)benzo[d]thiazole (30)
  • Synthesis : tert-Butyldimethylsilyl (TBS) protection of hydroxyl groups (4 h reaction in DMF) .
  • Relevance : Demonstrates the feasibility of introducing chiral centers and protective groups to modulate reactivity and stability .

Pharmacologically Active Analogues

Piperazine/Piperidine-Linked Derivatives

  • Examples :
    • 2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h)
    • 2-(3-(4-(3-Methylpyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole (6a)
  • Activity : Evaluated for cocaine use disorder; propyl linker and piperazine/piperidine moieties enhance CNS penetration .

Enzyme-Inducing Derivatives

  • Example: 2-(4’-Cyanophenyl)benzothiazole
  • Activity : Doubles benzpyrene hydroxylase induction in rat lung vs. liver, highlighting substituent-dependent selectivity .
  • Structural Insight: The 2-methoxyphenylsulfonyl group in the target compound may similarly modulate enzyme interactions, though methoxy’s electron-donating effects contrast with cyano’s electron-withdrawing nature .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key Spectral Features (NMR, HRMS) Yield (%)
Target Compound C₁₇H₁₆N₂O₄S₂ Not Reported Expected δ ~7.5–8.5 ppm (aromatic H), 3.8 ppm (OCH₃)
2-(Azetidin-3-yl)benzo[d]thiazole HCl C₁₀H₁₁ClN₂S Not Reported
2-((trans-2-Methylcyclopropyl)sulfonyl) Derivative C₁₄H₁₅NO₂S₂ 84–86 IR: 1150 cm⁻¹ (S=O); ¹H NMR: δ 1.2–1.4 (cyclopropyl CH₃) 83
Triazole Derivative (3) C₂₀H₁₄FN₅O₂S₂ White Solid ¹⁹F NMR: δ -120 ppm; HRMS: m/z 472.0493 [M+H]⁺ 91

Biological Activity

The compound 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes a benzo[d]thiazole moiety, an azetidine ring, and a methoxyphenyl sulfonyl group. The synthesis typically involves several key steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate amine and halide precursors.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.
  • Formation of the Thiazole Moiety : The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.

The final product can be represented structurally as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to inhibit various enzymes, which can lead to therapeutic effects in different biological contexts.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and K562, with IC50 values ranging from 8.5 μM to 15.1 μM, indicating potent cytotoxicity against these cells .

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Tables

Activity Type IC50 Values (μM) Cell Lines Tested
Anticancer Activity8.5 - 15.1HeLa, K562
Antimicrobial ActivityVariesGram-positive bacteria

Case Studies

  • Anticancer Study : A study evaluated the antiproliferative effects of various thiazole derivatives on human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Compound 18 showed the highest activity with lower IC50 values than irinotecan .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinone derivatives, revealing significant inhibition against specific bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Azetidine ring formation : Cyclization of precursors like 3-amino alcohols under Mitsunobu conditions or via nucleophilic substitution .

Sulfonylation : Reaction of the azetidine nitrogen with 2-methoxyphenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C .

Coupling with benzo[d]thiazole : Use of copper(I)-catalyzed alkoxy-aryl coupling or SN2 displacement under inert conditions .
Optimization strategies :

  • Temperature control (e.g., –20°C for sulfonylation to prevent side reactions) .
  • Solvent selection (e.g., dichloromethane for sulfonylation vs. THF for coupling) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • 1H/13C NMR : Confirm connectivity of the azetidine, sulfonyl, and benzo[d]thiazole moieties. For example, the azetidine C3-O-thiazole linkage shows distinct downfield shifts (~δ 4.5–5.5 ppm in 1H NMR) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C17H15N3O4S2) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles .
    Data contradiction resolution :
  • Compare experimental NMR with computed spectra (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo for kinase activity) .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., BSA as a control) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 or EGFR kinases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (50–100 ns trajectories) to assess stability .
  • Pharmacophore modeling : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates .
  • Isotopic labeling : Use 18O-labeled solvents to trace oxygen sources in substitution products .
  • Theoretical analysis : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the benzo[d]thiazole ring .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with halogenated or electron-deficient aryl groups) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • 3D-QSAR : Build CoMFA or CoMSIA models using steric/electrostatic field data from docking studies .

Q. How does the sulfonyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Sulfonyl groups generally resist hydrolysis but may undergo slow cleavage in acidic conditions .
  • Oxidative stability : Test in H2O2-containing buffers; aromatic sulfonates are typically stable, but aliphatic sulfonamides may oxidize .

Q. What solvent systems minimize side reactions during the azetidine-thiazole coupling step?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the azetidine oxygen but may increase side reactions.
  • Low-temperature conditions : Use THF at –78°C to suppress elimination pathways .
  • Additives : Add molecular sieves to sequester water or stabilize intermediates via coordination (e.g., ZnCl2) .

Q. How can researchers validate the compound’s stability in long-term storage for biological assays?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze purity via HPLC .
  • Light sensitivity : Conduct ICH Q1B photostability testing in UV/visible light chambers .
  • Cryopreservation : Store in amber vials under argon at –80°C to prevent oxidation .

Q. What advanced techniques are recommended for optimizing multi-step synthesis scalability?

Methodological Answer:

  • Flow chemistry : Use continuous reactors for sulfonylation and coupling steps to improve reproducibility .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., temperature, stoichiometry) .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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